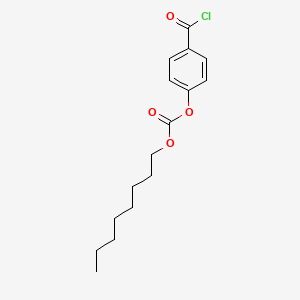

4-(Chlorocarbonyl)phenyl octyl carbonate

CAS No.: 57403-57-3

Cat. No.: VC14100700

Molecular Formula: C16H21ClO4

Molecular Weight: 312.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57403-57-3 |

|---|---|

| Molecular Formula | C16H21ClO4 |

| Molecular Weight | 312.79 g/mol |

| IUPAC Name | (4-carbonochloridoylphenyl) octyl carbonate |

| Standard InChI | InChI=1S/C16H21ClO4/c1-2-3-4-5-6-7-12-20-16(19)21-14-10-8-13(9-11-14)15(17)18/h8-11H,2-7,12H2,1H3 |

| Standard InChI Key | WDOIAMUGUNVXHW-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCOC(=O)OC1=CC=C(C=C1)C(=O)Cl |

Introduction

Structural and Nomenclature Considerations

The systematic IUPAC name 4-(chlorocarbonyl)phenyl octyl carbonate describes a molecule with two distinct functional groups:

-

A phenyl ring substituted at the para-position with a chlorocarbonyl group (–COCl).

-

An octyl carbonate group (–O–CO–O–C₈H₁₇) attached to the same phenyl ring.

This structure implies a hybrid compound that merges the reactivity of acyl chlorides (from –COCl) with the steric bulk and hydrophobicity of a long-chain alkyl carbonate. Such dual functionality suggests potential utility as a reactive intermediate or stabilizer in polymer chemistry .

Synthetic Pathways and Reaction Mechanisms

Precursor-Based Synthesis

The synthesis of 4-(chlorocarbonyl)phenyl octyl carbonate likely involves sequential reactions starting from 4-chlorocarbonylphenylboronic acid or related intermediates. For example:

-

Formation of the Phenyl Chlorocarbonyl Group:

-

Carbonate Esterification:

A representative reaction scheme is hypothesized below:

Solvent-Free Melt Reactions

Patents describing similar compounds (e.g., α-hydroxycarboxylic acid amides) highlight solvent-free melt reactions as efficient pathways . For 4-(chlorocarbonyl)phenyl octyl carbonate, this would involve:

-

Mixing 4-chlorocarbonylphenol with excess octyl chloroformate.

-

Heating the mixture above its melting point (≈80–100°C) to facilitate esterification.

Physicochemical Properties

Thermal Stability and Phase Behavior

While direct data for 4-(chlorocarbonyl)phenyl octyl carbonate is unavailable, analogs suggest:

-

Melting Point: Estimated between 50–70°C, based on octyl carbonates (e.g., dioctyl carbonate melts at 12°C) .

-

Boiling Point: Likely exceeds 250°C due to the high molecular weight (≈300 g/mol) and non-volatile carbonate group .

Spectroscopic Characteristics

-

IR Spectroscopy: Peaks at 1770 cm⁻¹ (C=O stretch of carbonate), 1690 cm⁻¹ (C=O of acyl chloride), and 1250 cm⁻¹ (C–O–C asymmetric stretch) .

-

NMR:

Applications in Polymer Stabilization

Synergistic Stabilization Mechanisms

Maleimido phenyl thiourea derivatives, which share structural motifs with 4-(chlorocarbonyl)phenyl octyl carbonate, exhibit synergistic effects when combined with metal-based stabilizers (e.g., Pb, Cd stearates) in PVC . The proposed mechanisms include:

-

Labile Chlorine Replacement: The acyl chloride group (–COCl) reacts with unstable chlorines in PVC chains, preventing HCl elimination.

-

HCl Scavenging: The carbonate group neutralizes liberated HCl, delaying autocatalytic degradation .

Comparative Efficiency

In thermal degradation studies, mixed stabilizers containing phenyl carbonate derivatives show:

-

50–75% longer induction periods compared to commercial stabilizers alone.

Future Research Directions

-

Synthetic Optimization: Develop one-pot methods to improve yield and scalability.

-

Polymer Compatibility Testing: Evaluate performance in polyurethanes and polycarbonates.

-

Environmental Impact Studies: Assess biodegradability and aquatic toxicity of octyl carbonate byproducts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume